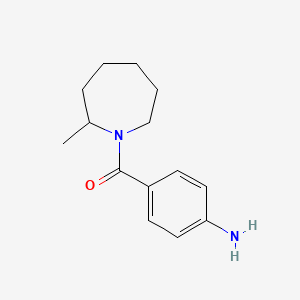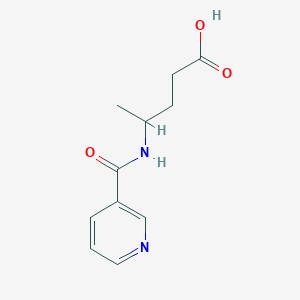
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one, also known as DOP or 4-Amino-DOP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a key role in the brain's reward and pleasure centers. DOP has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying the mechanisms of dopamine signaling and related processes.
作用机制
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one acts as an agonist at dopamine receptors, specifically the D1 and D2 subtypes. It binds to these receptors and activates downstream signaling pathways, leading to changes in cellular function. The exact mechanism of action of 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one is not fully understood, but it is thought to involve the modulation of intracellular second messenger systems, such as cAMP and calcium signaling.
Biochemical and Physiological Effects:
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one has been shown to have a number of unique biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to increase dopamine release in the brain, leading to changes in behavior and cognition. 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, suggesting that it may have broader effects on brain function.
实验室实验的优点和局限性
One advantage of using 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one in lab experiments is its specificity for dopamine receptors, which allows for targeted manipulation of dopamine signaling pathways. 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one is its potential for off-target effects on other neurotransmitter systems, which may complicate interpretation of experimental results.
未来方向
There are many potential future directions for research on 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one and its applications in scientific research. One area of interest is the development of new synthetic methods for producing 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one and related compounds, which could expand the range of tools available to researchers. Another area of interest is the use of 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one in animal models of neurological and psychiatric disorders, such as Parkinson's disease and addiction, to better understand the underlying mechanisms of these conditions. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one and its potential therapeutic applications.
合成方法
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one can be synthesized through a multi-step process that involves the conversion of starting materials into intermediate compounds, followed by a final step of cyclization to form the desired product. One common synthesis method involves the reaction of 2,3-dihydroxyphenylacetaldehyde with 2-amino-4-pentanone in the presence of a reducing agent and a suitable catalyst. The resulting intermediate is then treated with a base to induce cyclization and form 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one.
科学研究应用
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one has been used extensively in scientific research as a tool for studying the mechanisms of dopamine signaling and related processes. It has been shown to bind to and activate dopamine receptors, leading to changes in intracellular signaling pathways and downstream effects on cellular function. 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one has also been used as a probe to study the role of dopamine in various physiological processes, such as learning and memory, reward and motivation, and movement control.
属性
IUPAC Name |
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(15)6-7-14(17)16-9-8-12-4-2-3-5-13(12)10-16/h2-5,11H,6-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXLEZUENDWZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N1CCC2=CC=CC=C2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)

![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)

![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)


![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)